MAO‑B Inhibition: 3‑Hydroxyquinoline‑7‑carboxylic Acid Displays Sub‑Micromolar Affinity (IC₅₀ = 530 nM)
3‑Hydroxyquinoline‑7‑carboxylic acid inhibits human recombinant monoamine oxidase B (MAO‑B) with an IC₅₀ of 530 nM [1]. In a parallel assay under similar conditions, the parent quinoline‑7‑carboxylic acid and many simple quinoline derivatives exhibit markedly weaker MAO‑B inhibition, typically with IC₅₀ values >10 µM [2]. For context, a reported reference inhibitor (compound C7) in the same class achieves an IC₅₀ of 310 nM [3], placing 3‑hydroxyquinoline‑7‑carboxylic acid within the same order of magnitude of potency while maintaining a distinct substitution pattern that may offer advantages in selectivity or synthetic accessibility.
| Evidence Dimension | MAO‑B Inhibition Potency (IC₅₀) |
|---|---|
| Target Compound Data | 530 nM |
| Comparator Or Baseline | Parent quinoline‑7‑carboxylic acid and simple quinoline derivatives (IC₅₀ >10 µM); reference inhibitor C7 (IC₅₀ = 310 nM) |
| Quantified Difference | Target compound is ~20‑fold more potent than baseline quinoline derivatives; potency is within 1.7‑fold of a known active inhibitor. |
| Conditions | Human recombinant MAO‑B expressed in supersomes; substrate: kynuramine; detection: 4‑hydroxyquinoline fluorescence. |
Why This Matters
Procurement of the 3‑hydroxy isomer, rather than a generic quinoline carboxylic acid, ensures a defined, sub‑micromolar MAO‑B inhibition profile essential for reproducible neurodegenerative disease research.
- [1] BindingDB. BDBM50585932 – MAO‑B Inhibition Data (IC₅₀ = 530 nM). Accessed 2025. View Source
- [2] Naoi et al. Isoquinolines and quinolines as inhibitors and substrates of monoamine oxidase. In: MAO — The Mother of all Amine Oxidases. Springer, 1998. View Source
- [3] Khan et al. Quinolinic Carboxylic Acid Derivatives as Potential Multi‑target Compounds for Neurodegeneration: Monoamine Oxidase and Cholinesterase Inhibition. Medicinal Chemistry, 2018, 14, 74‑85. View Source
